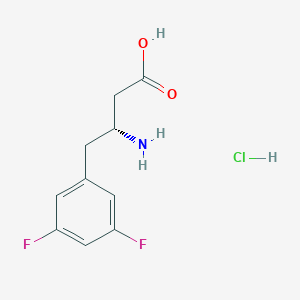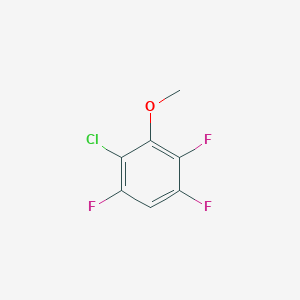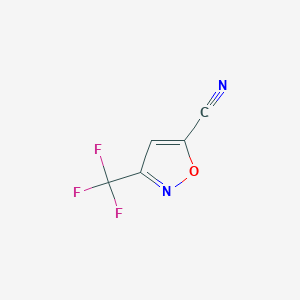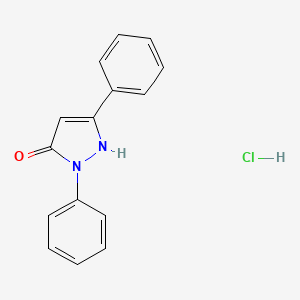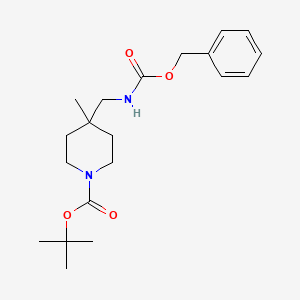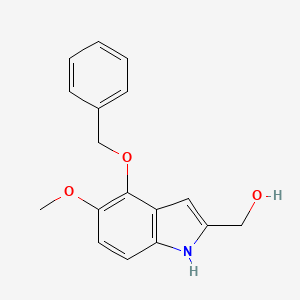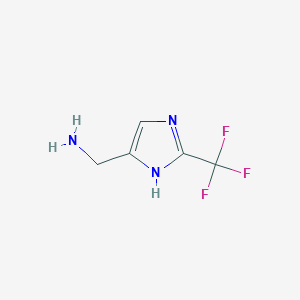
(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine: is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine typically involves the introduction of a trifluoromethyl group into an imidazole ring followed by the addition of a methanamine group. One common method involves the reaction of 2-(trifluoromethyl)imidazole with formaldehyde and ammonia under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of specialized catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.
科学研究应用
Chemistry
In chemistry, (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the imidazole ring may participate in hydrogen bonding or other interactions. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.
相似化合物的比较
Similar Compounds
- (2-(Trifluoromethyl)phenyl)methanamine
- (5-(Trifluoromethyl)-2-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine
- (2-(Trifluoromethyl)cyclopropyl)methanamine
Uniqueness
Compared to similar compounds, (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine is unique due to its specific combination of a trifluoromethyl group and an imidazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C5H6F3N3 |
|---|---|
分子量 |
165.12 g/mol |
IUPAC 名称 |
[2-(trifluoromethyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)4-10-2-3(1-9)11-4/h2H,1,9H2,(H,10,11) |
InChI 键 |
LNJZESBKVOOKAS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=N1)C(F)(F)F)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


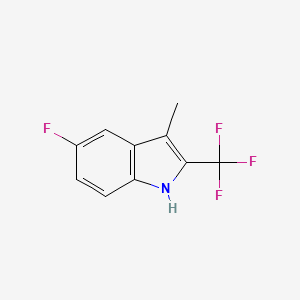
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
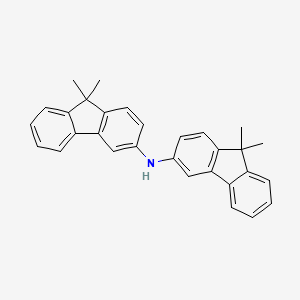
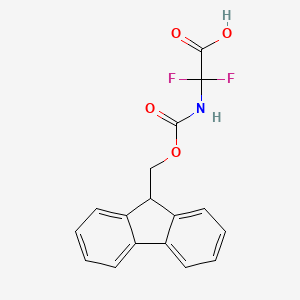
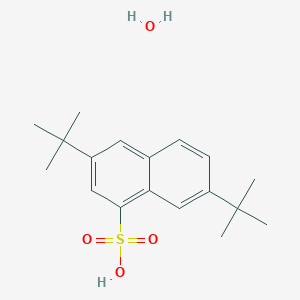
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)

